molecular formula C6H7N5 B3430723 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 85599-33-3

6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B3430723
CAS RN: 85599-33-3
M. Wt: 149.15 g/mol
InChI Key: HMZRQVTYTROQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTA is a heterocyclic compound that contains a triazole and pyrimidine ring structure. The compound has shown potential in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exerts its effects by inhibiting the activity of enzymes such as adenosine deaminase and S-adenosylhomocysteine hydrolase. These enzymes are involved in the metabolism of adenosine, a molecule that plays a crucial role in various physiological processes. By inhibiting these enzymes, 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine increases the levels of adenosine, which in turn activates adenosine receptors and exerts its effects.
Biochemical and Physiological Effects:
6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as have anti-inflammatory properties. In addition, 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has been shown to protect against neuronal damage caused by oxidative stress. 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has also been shown to increase the levels of adenosine, which can have various physiological effects, including vasodilation, bronchodilation, and inhibition of platelet aggregation.

Advantages and Limitations for Lab Experiments

6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several advantages as a research tool. It is a small molecule that can be easily synthesized and modified, making it a versatile compound for various research applications. 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has also been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, there are also limitations to working with 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine. One limitation is that it can be difficult to obtain in large quantities, making it challenging to conduct large-scale experiments. In addition, 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be unstable under certain conditions, requiring careful storage and handling.

Future Directions

There are several future directions for 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine research. One area of research is the development of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine as a therapeutic agent for cancer and other diseases. Researchers are exploring the use of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of new synthetic methods for 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine that are more efficient and scalable. Finally, researchers are exploring the potential of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine as a research tool for studying adenosine signaling and its role in various physiological processes.
Conclusion:
6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a unique chemical compound that has gained significant attention in scientific research. Its potential as a therapeutic agent for cancer, inflammation, and neurological disorders makes it a promising candidate for drug development. 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine's mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of research make it a versatile and valuable compound for various research applications.

Scientific Research Applications

6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has also been studied for its potential as a neuroprotective agent, with studies showing that it can protect against neuronal damage caused by oxidative stress.

properties

IUPAC Name

6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-4-2-8-6-9-5(7)10-11(6)3-4/h2-3H,1H3,(H2,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZRQVTYTROQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501242000
Record name 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501242000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

CAS RN

85599-33-3
Record name 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85599-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501242000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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